The compound is cataloged with the CAS number 496970-84-4 and is also known by various synonyms such as 5-methyl-11-oxo-5,7,8,9,10,11-hexahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile. Its classification falls under the broader category of isoquinolines and benzimidazoles, which are known for their diverse biological activities.
The synthesis of 11-Oxo-5,7,8,9,10,11-hexahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile typically involves multi-step organic reactions. One common method includes:
These processes often require careful control of reaction conditions such as temperature and solvent choice to optimize yield and purity.
The molecular structure of 11-Oxo-5,7,8,9,10,11-hexahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile can be represented as follows:
The compound features a fused ring system characteristic of both benzimidazole and isoquinoline structures. The incorporation of a carbonitrile group enhances its reactivity and potential biological activity.
The compound can participate in various chemical reactions typical for heterocycles:
These reactions are essential for modifying the compound to enhance its pharmacological properties or to synthesize derivatives with novel activities.
The physical properties of 11-Oxo-5,7,8,9,10,11-hexahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile include:
Chemical properties include stability under standard laboratory conditions but may be sensitive to strong acids or bases which can affect its functional groups.
This compound shows promise in various scientific applications primarily in medicinal chemistry:
Research into this compound could yield valuable insights into new therapeutic agents with improved efficacy and safety profiles.
Isoquinoline derivatives have been integral to drug discovery since the isolation of natural products like papaverine. Their planar, aromatic structure enables intercalation with biological macromolecules, facilitating diverse interactions with therapeutic targets. The hexahydro modification in the target compound reduces planarity, enhancing metabolic stability while retaining target engagement capabilities—a design evolution observed in kinase inhibitors and antimicrobial agents [3]. Early isoquinoline-based drugs demonstrated pronounced effects on central nervous system targets, but recent applications span oncology and endocrinology, particularly in hormone-dependent conditions [4].
Benzimidazole contributes critical hydrogen-bonding capacity through its imidazole nitrogen atoms (N1 and N3). This motif enhances binding to enzymatic ATP sites and receptors featuring acidic residues. In the target compound, benzimidazole’s electron-rich system potentially facilitates π-stacking with aromatic residues in catalytic pockets, while its fused benzene ring provides hydrophobic contact surfaces [4]. Benzimidazole-containing drugs (e.g., aromatase inhibitors) leverage these interactions for improved selectivity and potency against targets like cytochrome P450 enzymes [4].
Hybridization creates a multifunctional pharmacophore with dual binding regions:
Table 1: Strategic Functional Groups in Hybrid Pharmacophore
Position | Functional Group | Potential Role in Target Engagement |
---|---|---|
C6 | Carbonitrile (CN) | Hydrogen bond acceptor; dipole-enhanced interactions |
C11 | Oxo (C=O) | Hydrogen bond acceptor; conformational constraint |
N10 (imidazole) | Tertiary nitrogen | Hydrogen bond donor/acceptor; cation formation |
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1